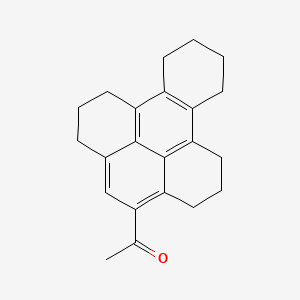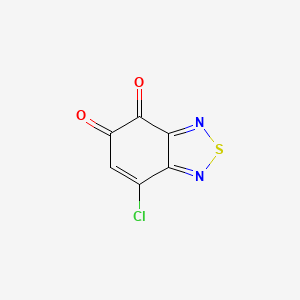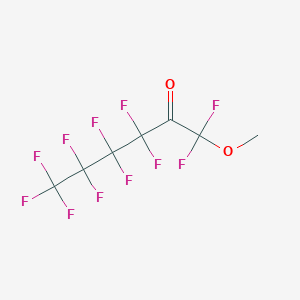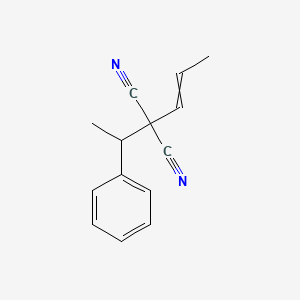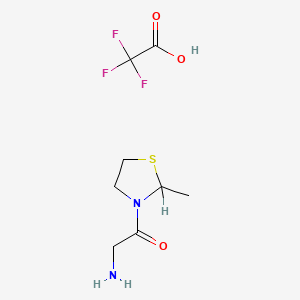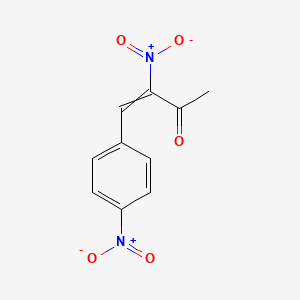![molecular formula C19H41NSn B14314904 1-[3-(Tributylstannyl)propyl]pyrrolidine CAS No. 105941-85-3](/img/structure/B14314904.png)
1-[3-(Tributylstannyl)propyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Tributylstannyl)propyl]pyrrolidine is an organotin compound that features a pyrrolidine ring attached to a propyl chain, which is further bonded to a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Tributylstannyl)propyl]pyrrolidine typically involves the reaction of pyrrolidine with a suitable stannylating agent. One common method is the reaction of pyrrolidine with 3-bromopropyltributylstannane under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the stannyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process often includes distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Tributylstannyl)propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form organotin oxides.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Hydrocarbons and stannanes.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
1-[3-(Tributylstannyl)propyl]pyrrolidine has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of more complex organotin compounds.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a ligand for metal-based drugs.
Material Science: It is used in the preparation of organotin-based materials with unique properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic reactions.
Mechanism of Action
The mechanism of action of 1-[3-(Tributylstannyl)propyl]pyrrolidine involves its interaction with molecular targets through the stannyl group. The stannyl group can coordinate with metal centers, facilitating catalytic processes. Additionally, the pyrrolidine ring can interact with biological targets, potentially leading to pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Trimethylstannyl)propyl]pyrrolidine
- 1-[3-(Triethylstannyl)propyl]pyrrolidine
- 1-[3-(Triphenylstannyl)propyl]pyrrolidine
Uniqueness
1-[3-(Tributylstannyl)propyl]pyrrolidine is unique due to the presence of the tributylstannyl group, which imparts distinct chemical and physical properties. The bulkiness and electron-donating nature of the tributyl groups can influence the reactivity and stability of the compound, making it suitable for specific applications in organic synthesis and catalysis.
Properties
CAS No. |
105941-85-3 |
|---|---|
Molecular Formula |
C19H41NSn |
Molecular Weight |
402.2 g/mol |
IUPAC Name |
tributyl(3-pyrrolidin-1-ylpropyl)stannane |
InChI |
InChI=1S/C7H14N.3C4H9.Sn/c1-2-5-8-6-3-4-7-8;3*1-3-4-2;/h1-7H2;3*1,3-4H2,2H3; |
InChI Key |
HSTNNVFDSUXJQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CCCN1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


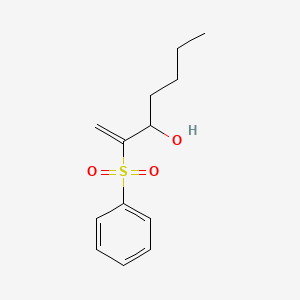

![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)
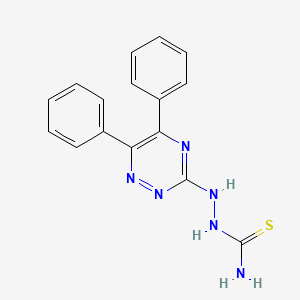
![4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14314846.png)
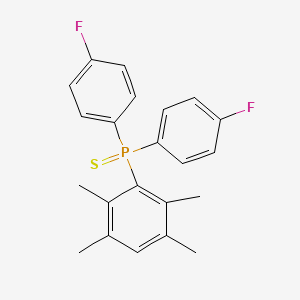
![N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide](/img/structure/B14314850.png)
